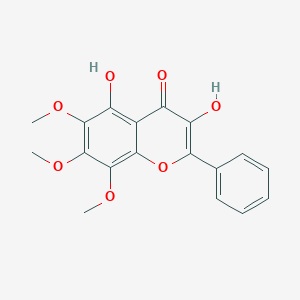

3,5-Dihydroxy-6,7,8-trimethoxyflavone

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

14221-65-9 |

|---|---|

Molekularformel |

C18H16O7 |

Molekulargewicht |

344.3 g/mol |

IUPAC-Name |

3,5-dihydroxy-6,7,8-trimethoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C18H16O7/c1-22-16-12(20)10-11(19)13(21)14(9-7-5-4-6-8-9)25-15(10)17(23-2)18(16)24-3/h4-8,20-21H,1-3H3 |

InChI-Schlüssel |

TYZXGIOTNSBKDB-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=CC=C3)O)OC)OC |

Kanonische SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=CC=C3)O)OC)OC |

Andere CAS-Nummern |

14221-65-9 |

Synonyme |

3,5-Dihydroxy-6,7,8-trimethoxy-2-phenyl-4H-1-benzopyran-4-one |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dihydroxy-6,7,8-trimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

3,5-Dihydroxy-6,7,8-trimethoxyflavone, a polymethoxyflavone (PMF), is a molecule of significant scientific interest, particularly in the realm of oncology research for its selective cytotoxic activities.[1] A comprehensive understanding of its physicochemical properties is paramount for its effective isolation, characterization, and application in drug discovery and development. This technical guide provides an in-depth analysis of the core physicochemical characteristics of 3,5-Dihydroxy-6,7,8-trimethoxyflavone, including its structural features, solubility, spectral properties, and thermal stability. Furthermore, this guide outlines detailed, field-proven experimental protocols for the determination of these properties, offering a self-validating framework for researchers. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Introduction: The Significance of 3,5-Dihydroxy-6,7,8-trimethoxyflavone

3,5-Dihydroxy-6,7,8-trimethoxyflavone (Figure 1) is a naturally occurring flavonoid that has been identified in various plant species, including those of the Artemisia genus.[1] As a member of the polymethoxyflavone subclass, it is characterized by a flavone backbone with multiple methoxy groups, which contribute to its unique biological activities. Notably, this compound has demonstrated potent and selective cytotoxic effects against highly tumorigenic cancer cell lines, making it a valuable subject for oncological research.[1] Its mechanism of action involves the induction of apoptosis through the extrinsic pathway, highlighting its potential as a lead compound for the development of novel anticancer therapeutics.[1]

A thorough characterization of its physicochemical properties is the foundational step in harnessing its therapeutic potential. These properties govern its behavior in biological systems, influence its absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for the design of effective drug delivery systems.

Core Physicochemical Properties

The fundamental physicochemical properties of 3,5-Dihydroxy-6,7,8-trimethoxyflavone are summarized in the table below. These values are essential for a variety of applications, from designing analytical methods to formulating drug delivery systems.

| Property | Value | Source |

| IUPAC Name | 3,5-dihydroxy-6,7,8-trimethoxy-2-phenylchromen-4-one | [1][2] |

| CAS Number | 14221-65-9 | [1][2][3] |

| Molecular Formula | C₁₈H₁₆O₇ | [1][2][3] |

| Molecular Weight | 344.3 g/mol | [1][2][3] |

| Appearance | White to yellow to brown powder | [4] |

| Melting Point | Estimated: 188.0-197.0 °C (based on a similar compound) | [4] |

| pKa (estimated) | 8.49 (weak base) | [3] |

| XLogP3-AA | 3.1 | [3] |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. As a polymethoxyflavone, 3,5-Dihydroxy-6,7,8-trimethoxyflavone exhibits limited aqueous solubility due to its largely hydrophobic structure.

Quantitative Solubility Data:

| Solvent | Solubility (g/L) at 25°C |

| Ethanol | 0.48 |

| Methanol | 0.44 |

Source:[3]

Qualitative Solubility: Based on the general properties of polymethoxyflavones, it is expected to be soluble in other organic solvents such as dimethyl sulfoxide (DMSO), acetone, and chloroform.

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of 3,5-Dihydroxy-6,7,8-trimethoxyflavone in various solvents.

Principle: The shake-flask method is a standard and robust technique for determining the equilibrium solubility of a compound.

Materials:

-

3,5-Dihydroxy-6,7,8-trimethoxyflavone (high purity)

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO, acetonitrile)

-

Scintillation vials or sealed tubes

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of 3,5-Dihydroxy-6,7,8-trimethoxyflavone to a known volume of the desired solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (HPLC-UV).

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Causality of Experimental Choices: The use of a shaking incubator ensures constant agitation, facilitating the dissolution process and reaching equilibrium faster. Centrifugation is crucial for separating the saturated solution from the excess solid, preventing overestimation of solubility. HPLC-UV is a sensitive and specific method for quantifying the dissolved flavonoid.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of 3,5-Dihydroxy-6,7,8-trimethoxyflavone.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing the flavonoid chromophore. The spectrum of a flavonoid typically shows two main absorption bands: Band I (300-400 nm) and Band II (240-280 nm).

Use of Shift Reagents: The addition of shift reagents to the sample solution can cause characteristic shifts in the absorption bands, providing valuable information about the position of free hydroxyl groups.

-

Sodium Methoxide (NaOMe): A strong base that deprotonates all hydroxyl groups. A bathochromic shift in Band I is indicative of a free 3-OH or 4'-OH group.

-

Aluminum Chloride (AlCl₃): Forms acid-stable complexes with 3-OH and 5-OH groups and acid-labile complexes with ortho-dihydroxyl groups.

-

Sodium Acetate (NaOAc): A weak base that deprotonates the more acidic 7-OH group, causing a bathochromic shift in Band II.

-

Sodium Acetate/Boric Acid (NaOAc/H₃BO₃): Forms a complex with ortho-dihydroxyl groups, resulting in a bathochromic shift in Band I.

Experimental Protocol for UV-Vis Spectral Analysis with Shift Reagents

Principle: This method utilizes the reaction of the flavonoid with specific reagents to induce spectral shifts that are diagnostic of the substitution pattern.

Materials:

-

3,5-Dihydroxy-6,7,8-trimethoxyflavone

-

Methanol (spectroscopic grade)

-

Sodium methoxide (2.5% in methanol)

-

Anhydrous aluminum chloride (5% in methanol)

-

Hydrochloric acid (concentrated)

-

Anhydrous sodium acetate

-

Boric acid

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Stock Solution: Prepare a stock solution of the flavonoid in methanol.

-

Methanol Spectrum: Record the UV-Vis spectrum of the flavonoid in methanol.

-

NaOMe Spectrum: Add a few drops of NaOMe solution to the cuvette, mix, and record the spectrum immediately and after 5 minutes to check for degradation.

-

AlCl₃ Spectrum: Add AlCl₃ solution to a fresh sample in the cuvette, mix, and record the spectrum.

-

AlCl₃/HCl Spectrum: To the cuvette from the previous step, add a few drops of HCl, mix, and record the spectrum.

-

NaOAc Spectrum: Add solid NaOAc to the cuvette, shake to dissolve, and record the spectrum.

-

NaOAc/H₃BO₃ Spectrum: To the cuvette from the NaOAc measurement, add solid boric acid, shake to dissolve, and record the spectrum.

Causality of Experimental Choices: The use of different shift reagents with varying basicity and chelating properties allows for the selective probing of hydroxyl groups at different positions on the flavonoid skeleton, providing a detailed fingerprint of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

Expected ¹H NMR Signals:

-

Aromatic Protons: Signals for the protons on the B-ring.

-

Methoxy Protons: Singlets for the three methoxy groups at positions 6, 7, and 8.

-

Hydroxyl Protons: Signals for the hydroxyl groups at positions 3 and 5, which may be broad and exchangeable with D₂O.

Expected ¹³C NMR Signals:

-

Signals corresponding to the 18 carbon atoms in the molecule, including the carbonyl carbon (C-4), oxygenated aromatic carbons, and methoxy carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern.

The molecular weight of 3,5-Dihydroxy-6,7,8-trimethoxyflavone is 344.3 g/mol .[1][2][3] In mass spectrometry, it would typically show a protonated molecule [M+H]⁺ at m/z 345 or a deprotonated molecule [M-H]⁻ at m/z 343.

Fragmentation Pattern: The fragmentation of flavonoids is well-characterized and often involves:

-

Retro-Diels-Alder (RDA) reaction: Cleavage of the C-ring, providing information about the A and B rings.

-

Loss of small molecules: Such as CO, H₂O, and methyl radicals (•CH₃) from the methoxy groups.

Stability Profile

The stability of a flavonoid is a crucial parameter, especially for its development as a therapeutic agent. Flavonoids can be susceptible to degradation under various conditions, including changes in pH, temperature, and exposure to light.

The presence of methoxy groups in polymethoxyflavones generally increases their stability compared to their hydroxylated counterparts. However, the hydroxyl groups at positions 3 and 5 can still be sites of reactivity.

Experimental Protocol for Stability Studies

Principle: This protocol involves subjecting the flavonoid to various stress conditions and monitoring its degradation over time using a stability-indicating HPLC method.

Materials:

-

3,5-Dihydroxy-6,7,8-trimethoxyflavone

-

Buffers of different pH (e.g., pH 2, 7, 9)

-

High-purity water

-

Hydrogen peroxide solution (3%)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a UV or DAD detector

Procedure:

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Dissolve the compound in solutions of varying pH and heat at a specific temperature (e.g., 60°C).

-

Oxidation: Treat the compound with a solution of hydrogen peroxide.

-

Thermal Degradation: Store the solid compound and solutions at elevated temperatures.

-

Photodegradation: Expose the solid compound and solutions to UV and visible light in a photostability chamber.

-

-

Sample Analysis: At specified time points, withdraw aliquots from the stressed samples, neutralize if necessary, and dilute to an appropriate concentration.

-

HPLC Analysis: Analyze the samples using a validated, stability-indicating HPLC method that can separate the parent compound from its degradation products.

-

Data Analysis: Determine the rate of degradation and identify the major degradation products.

Causality of Experimental Choices: Forced degradation studies under various stress conditions help to identify potential degradation pathways and the intrinsic stability of the molecule. A stability-indicating HPLC method is essential to ensure that the analytical method can accurately measure the decrease in the active compound without interference from its degradation products.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of 3,5-Dihydroxy-6,7,8-trimethoxyflavone and detailed protocols for their determination. A thorough understanding and experimental validation of these properties are critical for advancing the research and development of this promising natural product. The provided methodologies offer a robust framework for researchers to generate reliable and reproducible data, which is essential for regulatory submissions and the successful translation of this compound from the laboratory to clinical applications.

References

-

Scent.vn. (n.d.). 3,5-Dihydroxy-6,7,8-trimethoxyflavone (CAS 14221-65-9). Retrieved February 26, 2026, from [Link].

-

PubChem. (n.d.). 3,5-Dihydroxy-6,7,8-trimethoxyflavone. Retrieved February 26, 2026, from [Link].

-

Pharmacognosy Journal. (2018). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal, 10(5), 973-978. [Link].

- MDPI. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452.

-

MDPI. (2024). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Molecules, 29(11), 2536. [Link].

-

ResearchGate. (2025). Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography. Retrieved February 26, 2026, from [Link].

-

Preprints.org. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved February 26, 2026, from [Link].

-

ResearchGate. (2025). MS E (high-energy) and MS/MS spectra of compound 1 isolated from the.... Retrieved February 26, 2026, from [Link].

Sources

3,5-Dihydroxy-6,7,8-trimethoxyflavone: Technical Monograph on Isolation, Synthesis, and Pharmacodynamics

Abstract This technical guide provides a comprehensive analysis of 3,5-Dihydroxy-6,7,8-trimethoxyflavone (CAS 14221-65-9), a polymethoxylated flavone (PMF) distinct for its isomeric specificity and potent biological activity. Often referred to in literature as "Flavone B," this compound has emerged as a critical lead in oncological research due to its selective cytotoxicity against poorly differentiated carcinomas. This document synthesizes its discovery history, chemical characterization, biosynthetic origins, and validated experimental protocols for isolation and bioassay, serving as a reference for drug development professionals.

Chemical Identity & Structural Significance[1][2][3][4][5]

3,5-Dihydroxy-6,7,8-trimethoxyflavone is a lipophilic flavonoid characterized by a specific oxygenation pattern on the A-ring. Unlike common dietary flavonoids (e.g., quercetin), the high degree of methoxylation at positions 6, 7, and 8 enhances its metabolic stability and membrane permeability, a hallmark of PMFs.

| Property | Specification |

| IUPAC Name | 3,5-dihydroxy-6,7,8-trimethoxy-2-phenylchromen-4-one |

| Common Aliases | Flavone B (in Achyrocline research); Helichrysoside (aglycone context) |

| CAS Registry | 14221-65-9 |

| Molecular Formula | C₁₈H₁₆O₇ |

| Molecular Weight | 344.32 g/mol |

| Isomeric Distinction | Distinguishable from "Flavone A" (5,7-dihydroxy-3,6,8-trimethoxyflavone) by the position of the hydroxyl group on the A-ring (C5 vs C7).[1] |

Structural Visualization

The following diagram illustrates the core flavone skeleton and the specific substitution pattern that dictates its biological selectivity.

Figure 1: Structural composition of 3,5-Dihydroxy-6,7,8-trimethoxyflavone highlighting functional groups responsible for bioactivity.[1]

Discovery & Natural Occurrence

The isolation of 3,5-Dihydroxy-6,7,8-trimethoxyflavone is historically tied to the ethnopharmacological investigation of the Asteraceae family, specifically within the genera Helichrysum, Achyrocline, and Gnaphalium.

Historical Timeline

-

1989 (Discovery): Van Puyvelde et al. isolated the compound from the flowers of Helichrysum odoratissimum (Imphepho), a medicinal plant used in Rwanda and South Africa. The study established its antimicrobial potential alongside 3-O-methylquercetin.[2][3][4]

-

2000s (Differentiation): Research into Gnaphalium elegans and Achyrocline bogotensis (Vira Vira) identified two isomeric flavones.[5] "Flavone A" and "Flavone B" were separated, with Flavone B identified as the 3,5-dihydroxy-6,7,8-trimethoxy isomer.[6][1][5]

-

2012 (Oncological Breakthrough): Thomas et al. (PLOS ONE) demonstrated that while Flavone A targeted differentiated cancer cells, Flavone B was uniquely cytotoxic to aggressive, poorly differentiated carcinomas (e.g., colon HCT116, pancreas MIA PaCa-2), marking it as a lead for difficult-to-treat tumors.

Natural Sources

The compound is a secondary metabolite accumulated in the aerial parts (flowers/leaves) of:

-

Achyrocline satureioides (South America)

-

Helichrysum odoratissimum

-

Pseudognaphalium liebmannii (Mexico)

Pharmacological Mechanism of Action (MOA)

The therapeutic value of 3,5-Dihydroxy-6,7,8-trimethoxyflavone lies in its specific activation of apoptotic pathways in cancer cells that are typically resistant to conventional therapy.

The "Flavone B" Pathway

Unlike general cytotoxins, this compound induces apoptosis through the extrinsic pathway in poorly differentiated cells.[7]

-

Selectivity: Targets cells with altered differentiation status (high tumorigenicity).

-

Signaling Cascade:

-

Activation: Upregulates phosphorylated ERK (p-ERK) and c-JUN.

-

Independence: Mechanism is independent of the AKT survival pathway (unlike many other flavonoids).

-

Execution: Triggers Caspase-dependent apoptosis.

-

Figure 2: Signal transduction pathway for Flavone B-induced apoptosis in neoplastic cells.

Validated Experimental Protocols

Isolation Protocol (From Achyrocline bogotensis)

Source Validation: Thomas et al., PLOS ONE (2012)

This protocol relies on the differential solubility of PMFs in chlorinated solvents versus hydrocarbons.

Reagents: Chloroform (CHCl₃), Methanol (MeOH), n-Hexane.

-

Extraction: Submerge 200 g of fresh leaves in CHCl₃ for 20 minutes. Filter to remove plant debris.

-

Solvent Swap: Concentrate the CHCl₃ extract in vacuo. Redissolve the residue in hot MeOH.

-

Lipid Removal: Cool the MeOH solution to precipitate fats/waxes. Filter the cold extract.

-

Crystallization: Concentrate the defatted MeOH filtrate. Dissolve the resulting solid in hot hexane .

-

Purification: Allow to cool. Perform successive recrystallizations in hexane.

-

Yield: ~100 mg of purified yellow solid (mp 149–150°C).

Chemical Synthesis Strategy

While natural isolation is common, total synthesis follows the Baker-Venkataraman rearrangement , essential for verifying structure and scaling production.

-

Starting Material: 2-Hydroxy-3,4,5,6-tetramethoxyacetophenone.

-

Esterification: React with benzoyl chloride in pyridine to form the o-benzoyloxyacetophenone.

-

Rearrangement: Treat with a base (KOH/Pyridine) to induce migration, forming the 1,3-diketone (o-hydroxydibenzoylmethane).

-

Cyclization: Acid-catalyzed cyclization (H₂SO₄/AcOH) yields the flavone core.

-

Selective Demethylation: Use BBr₃ or AlCl₃ under controlled conditions to selectively demethylate positions 3 and 5 (chelated hydroxyls are more resistant, but 5-OH is hydrogen-bonded to the carbonyl, often requiring specific optimization for 3,5-dihydroxy patterns).

References

-

Thomas, C. M., et al. (2012).[6][1] "Anti-Neoplastic Activity of Two Flavone Isomers Derived from Gnaphalium elegans and Achyrocline bogotensis." PLOS ONE.

-

Van Puyvelde, L., et al. (1989).[4][5] "Isolation of flavonoids and a chalcone from Helichrysum odoratissimum and synthesis of helichrysetin."[1][2][3][4][8] Journal of Natural Products.

-

BenchChem. (n.d.). "3,5-Dihydroxy-6,7,8-trimethoxyflavone Product Description & Biological Activity."

-

PubChem. (n.d.). "Compound Summary: 3,5-Dihydroxy-6,7,8-trimethoxyflavone." National Library of Medicine.

- Retta, D., et al. (2012). "Achyrocline satureioides (Lam.) DC (Marcela): A promising medicinal plant from South America." Industrial Crops and Products. (Contextual grounding for Achyrocline phytochemistry).

Sources

- 1. Anti-Neoplastic Activity of Two Flavone Isomers Derived from Gnaphalium elegans and Achyrocline bogotensis | PLOS One [journals.plos.org]

- 2. Isolation of flavonoids and a chalcone from Helichrysum odoratissimum and synthesis of helichrysetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi-res.com [mdpi-res.com]

- 8. merckmillipore.com [merckmillipore.com]

Early Explorations into the Biological Frontier of Polymethoxyflavones: A Technical Guide

This guide provides a deep dive into the foundational research on the biological activities of polymethoxyflavones (PMFs), a unique class of flavonoids predominantly found in citrus peels.[1][2][3] We will move beyond a simple recitation of findings to explore the scientific reasoning and methodological rigor that characterized the early investigations into these promising natural compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the historical context and technical underpinnings of PMF research.

Part 1: The Dawn of PMF Research: From Citrus Peels to Cellular Targets

Early interest in PMFs was spurred by their abundance in citrus byproducts and the growing recognition of flavonoids as a class of bioactive molecules.[1][2][3] Unlike many other flavonoids that exist as glycosides, PMFs are characterized by the presence of multiple methoxy groups on their basic benzo-pyrone structure, which confers a higher degree of lipophilicity.[4][5][6] This structural feature was hypothesized to enhance their bioavailability and facilitate passage across cellular membranes, making them intriguing candidates for therapeutic development.[7][8][9][10]

The two most studied PMFs in these early investigations were nobiletin and tangeretin , owing to their prominent presence in various citrus species.[2][3][11] Later, other PMFs like sinensetin also garnered significant attention.[12][13][14]

Part 2: Unraveling the Anticancer Potential of PMFs: Foundational In Vitro and In Vivo Studies

Some of the earliest and most compelling research on PMFs focused on their potential as anticancer agents.[4][15][16] These studies laid the groundwork for our current understanding of how these compounds can modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis: The Early Litmus Test for Anticancer Activity

A primary objective of early anticancer research was to identify compounds that could selectively induce apoptosis, or programmed cell death, in cancer cells.

Early studies frequently utilized human leukemia cell lines, such as HL-60 , as a model system. The choice of HL-60 cells was strategic; they are a well-characterized line that is sensitive to a variety of pro-apoptotic stimuli, making them an excellent initial screening tool.

One of the key findings was that nobiletin could induce apoptosis in HL-60 cells.[1] This was often demonstrated through a combination of morphological and biochemical assays.

Experimental Protocol: DNA Fragmentation Assay for Apoptosis Detection

This protocol provides a conceptual framework for the types of assays used in early PMF research.

-

Cell Culture: Human promyelocytic leukemia HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded at a density of 1 x 10^6 cells/mL and treated with varying concentrations of nobiletin (e.g., 10, 25, 50 µM) or a vehicle control (DMSO) for 24 to 48 hours. The concentration range is determined by preliminary cytotoxicity assays, such as the MTT assay, to identify a sub-lethal to lethal dose range.

-

DNA Extraction: After treatment, cells are harvested by centrifugation. The cell pellet is then lysed, and the DNA is extracted using a phenol-chloroform extraction method.

-

Agarose Gel Electrophoresis: The extracted DNA is loaded onto a 1.5% agarose gel containing a fluorescent dye (e.g., ethidium bromide). Electrophoresis is carried out to separate the DNA fragments based on size.

-

Visualization: The gel is visualized under UV light. The presence of a "ladder" of DNA fragments in the lanes corresponding to the nobiletin-treated cells, in contrast to a single high-molecular-weight band in the control lane, is indicative of apoptosis.

Causality Behind Experimental Choices:

-

Why DNA Fragmentation? DNA fragmentation is a hallmark of apoptosis. The activation of endonucleases during the apoptotic cascade results in the cleavage of DNA into discrete fragments of approximately 180-200 base pairs. Visualizing this "laddering" effect on an agarose gel was a widely accepted and visually compelling method to confirm apoptosis in early studies.

-

Self-Validating System: The inclusion of a vehicle control (DMSO) is crucial to ensure that the observed effects are due to the PMF and not the solvent. A positive control, such as a known apoptosis-inducing agent (e.g., etoposide), would also be included to validate that the assay is working correctly.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Another key mechanism investigated in early PMF research was their ability to halt the cell cycle, thereby preventing the uncontrolled proliferation of cancer cells.

Studies on human colorectal carcinoma cells demonstrated that tangeretin could induce cell-cycle G1 arrest.[17] This was achieved by inhibiting the activity of cyclin-dependent kinases (CDKs) 2 and 4 and increasing the levels of the Cdk inhibitors p21 and p27.[17]

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

-

Cell Culture and Treatment: Human colorectal cancer cells (e.g., HT-29) are cultured and treated with tangeretin as described in the previous protocol.

-

Cell Fixation: After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Data Interpretation: An increase in the percentage of cells in the G1 phase in the tangeretin-treated samples compared to the control indicates a G1 cell cycle arrest.

Causality Behind Experimental Choices:

-

Why Flow Cytometry? Flow cytometry provides a quantitative and high-throughput method to analyze the distribution of a cell population throughout the different phases of the cell cycle. This was a significant advancement over more qualitative methods.

-

Self-Validating System: The protocol includes a vehicle-treated control group to establish a baseline cell cycle distribution. Comparing the distribution of tangeretin-treated cells to this baseline allows for the confident identification of a cell cycle arrest at a specific phase.

Anti-Angiogenic Effects: Cutting Off the Tumor's Supply Lines

The ability of tumors to form new blood vessels, a process known as angiogenesis, is critical for their growth and metastasis. Early research explored the potential of PMFs to inhibit this process.[15]

Animal models, such as the mouse skin tumor model, were instrumental in demonstrating the in vivo anticancer effects of PMFs.[18] In these models, tumors are induced by a chemical carcinogen, and the effect of the test compound on tumor growth is monitored.

Experimental Workflow: Mouse Skin Carcinogenesis Model

Caption: Workflow of a two-stage mouse skin carcinogenesis model.

Causality Behind Experimental Choices:

-

Why the Two-Stage Model? This model mimics the multi-step process of carcinogenesis in humans, involving distinct initiation and promotion phases. It allows researchers to investigate the effects of a test compound on different stages of tumor development.

-

Self-Validating System: The inclusion of a vehicle-treated control group is essential to determine the baseline tumor development in the absence of the PMF. The difference in tumor burden between the control and PMF-treated groups provides a measure of the compound's in vivo efficacy.

Part 3: Quelling the Flames of Inflammation: Early Insights into the Anti-inflammatory Properties of PMFs

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[2][3][11] Early studies on PMFs revealed their potent anti-inflammatory properties.[1][18]

Inhibition of Pro-inflammatory Mediators

A central focus of early anti-inflammatory research was the ability of compounds to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Macrophage cell lines, such as RAW 264.7 , were commonly used to model inflammation in vitro. These cells can be stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a robust inflammatory response.

Studies showed that nobiletin and tangeretin could suppress the production of NO in LPS-stimulated RAW 264.7 cells.[19] This was often accompanied by a decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the production of NO and prostaglandins, respectively.[3]

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS.

-

Treatment: Cells are pre-treated with various concentrations of a PMF (e.g., nobiletin) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitrite Assay (Griess Reagent): The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve. A decrease in nitrite levels in the PMF-treated groups compared to the LPS-only treated group indicates inhibition of NO production.

Causality Behind Experimental Choices:

-

Why RAW 264.7 and LPS? This is a well-established and reproducible in vitro model of inflammation. LPS is a potent activator of macrophages, leading to the production of a wide range of inflammatory mediators.

-

Self-Validating System: The protocol includes a negative control (untreated cells) and a positive control (LPS-stimulated cells). This allows for the clear demonstration of the inhibitory effect of the PMF on LPS-induced NO production.

Modulation of Key Inflammatory Signaling Pathways

Early researchers sought to understand the molecular mechanisms underlying the anti-inflammatory effects of PMFs. This led to the investigation of their impact on key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Signaling Pathway: The NF-κB Signaling Cascade

Caption: Simplified diagram of the NF-κB signaling pathway and its inhibition by PMFs.

Early studies using Western blotting demonstrated that PMFs could inhibit the degradation of IκBα, an inhibitor of NF-κB.[20] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[20]

Part 4: Early Forays into the Metabolic Effects of PMFs

While much of the early focus was on cancer and inflammation, some initial studies also explored the potential metabolic benefits of PMFs.[4][16][21]

Lipid Metabolism

The 3T3-L1 preadipocyte cell line was a key in vitro model used in early studies of adipogenesis and lipid metabolism.[21] These cells can be induced to differentiate into mature adipocytes, providing a system to study the effects of compounds on fat cell development and lipid accumulation.

Early research indicated that PMFs could inhibit lipid accumulation in 3T3-L1 adipocytes.[21] This was often assessed by staining the cells with Oil Red O, a dye that specifically stains neutral lipids.

Experimental Protocol: Oil Red O Staining for Lipid Accumulation

-

Cell Differentiation: 3T3-L1 preadipocytes are induced to differentiate into adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).

-

Treatment: During the differentiation process, cells are treated with various concentrations of a PMF (e.g., nobiletin) or a vehicle control.

-

Staining: After several days of differentiation, the cells are fixed and stained with an Oil Red O solution.

-

Quantification: The stained lipid droplets can be visualized by microscopy. For a more quantitative measure, the dye can be extracted from the cells and the absorbance measured spectrophotometrically.

Causality Behind Experimental Choices:

-

Why 3T3-L1 Cells? This cell line is the gold standard for in vitro studies of adipogenesis. The ability to control their differentiation makes them an ideal model to screen for compounds that can modulate this process.

-

Self-Validating System: A vehicle-treated control group is essential to establish the baseline level of lipid accumulation during differentiation. The effect of the PMF is then determined by comparing the level of staining in the treated wells to the control.

Part 5: Concluding Remarks and Future Perspectives

The early studies on the biological activity of polymethoxyflavones were instrumental in establishing their potential as multifaceted therapeutic agents. Through the diligent application of established in vitro and in vivo models, pioneering researchers provided compelling evidence for their anticancer, anti-inflammatory, and metabolic-regulating properties. The causal-driven experimental designs and the inclusion of self-validating controls were hallmarks of this foundational research, paving the way for the more sophisticated mechanistic studies that are being conducted today. While the bioavailability of PMFs remains a subject of ongoing research, these early investigations firmly established this unique class of flavonoids as a promising area for drug discovery and development.[4][22]

References

-

Anticancer activities of citrus peel polymethoxyflavones related to angiogenesis and others. (n.d.). BioMed Research International. Retrieved from [Link]

-

Mushtaq, Z., et al. (2023). Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Journal of Food Biochemistry. Retrieved from [Link]

-

Saleh, N. A. M., et al. (2021). Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity. Molecules. Retrieved from [Link]

-

Wang, Y., et al. (2018). Anti-inflammatory effects of polymethoxyflavones from citrus peels: a review. Journal of Food Bioactives. Retrieved from [Link]

-

Li, S., et al. (2024). Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer. PeerJ. Retrieved from [Link]

-

Tan, K. L., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. Retrieved from [Link]

-

Tan, K. L., et al. (2024). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org. Retrieved from [Link]

-

Ho, C.-T., & Pan, M.-H. (n.d.). Polymethoxyflavones as Food Factors for the Management of Inflammatory Diseases. Journal of Food and Drug Analysis. Retrieved from [Link]

-

Wang, Y., et al. (2018). Anti-inflammatory effects of polymethoxyflavones from citrus peels: a review. Journal of Food Bioactives. Retrieved from [Link]

-

Saleh, N. A. M., et al. (2021). Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity. Molecules. Retrieved from [Link]

-

Li, S., et al. (2022). Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer. Frontiers in Nutrition. Retrieved from [Link]

-

Li, Y., et al. (2024). Nobiletin from citrus peel: a promising therapeutic agent for liver disease-pharmacological characteristics, mechanisms, and potential applications. Frontiers in Pharmacology. Retrieved from [Link]

-

Li, S., et al. (n.d.). Biological Activity, Metabolism and Separation of Polymethoxyflavonoids from Citrus Peels. Global Science Books. Retrieved from [Link]

-

Al-Shorbagy, M. Y., et al. (2026). From Orange to Oncology: Anti-Inflammatory and Anti-Cancer Mechanisms of Sinensetin. Molecules. Retrieved from [Link]

-

Wang, Y., et al. (2018). Anti-inflammatory effects of polymethoxyflavones from citrus peels: a review. Journal of Food Bioactives. Retrieved from [Link]

-

Yilmaz, S., & Gocmen, A. Y. (2024). Comprehensive Review of Nobiletin, a Citrus Flavonoid: Metabolism and Anti-tumor Properties. DergiPark. Retrieved from [Link]

-

Agrawal, K. K., & Murti, Y. (2022). Tangeretin: A Biologically Potential Citrus Flavone. Current Traditional Medicine. Retrieved from [Link]

-

Mushtaq, Z., et al. (2023). Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Journal of Food Biochemistry. Retrieved from [Link]

-

(2025). Nobiletin a Biologically Active Phytoconstituent: Systematic Review. ResearchGate. Retrieved from [Link]

-

Saleh, N. A. M., et al. (2021). Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity. Molecules. Retrieved from [Link]

-

Wang, Y., et al. (2025). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. RSC Publishing. Retrieved from [Link]

-

Aslani, S., et al. (2021). Citrus peel derived poly-methoxylated flavones (PMF). Hogrefe eContent. Retrieved from [Link]

-

Li, Y., et al. (2024). Citrus Polymethoxyflavones Regulate against Aging-Associated Diseases: Advances in Biological Mechanisms Responsible for Their Regulation. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Abdel-Fattah, M. M., et al. (2025). The Anticancer Perspective of Tangeretin: A Small Review. Molecules. Retrieved from [Link]

-

Chen, Y., et al. (n.d.). Nobiletin: targeting the circadian network to promote bioenergetics and healthy aging. PMC. Retrieved from [Link]

-

(2025). Nobiletin: a citrus flavonoid displaying potent physiological activity. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (n.d.). Sinensetin suppresses breast cancer cell progression via Wnt/β-catenin pathway inhibition. Translational Cancer Research. Retrieved from [Link]

-

He, B., et al. (2023). The Polymethoxyflavone Sudachitin Modulates the Circadian Clock and Improves Liver Physiology. Molecular Nutrition & Food Research. Retrieved from [Link]

-

Al-Fatlawi, A. A., et al. (2023). Tangeretin's Anti-apoptotic Signaling Mechanisms in Oral Cancer Cells. PMC. Retrieved from [Link]

-

Kim, J.-H., et al. (2024). Tangeretin inhibits airway inflammatory responses by reducing early growth response 1 (EGR1) expression in mice exposed to cigarette smoke and lipopolysaccharide. Heliyon. Retrieved from [Link]

-

Agrawal, K. K., & Murti, Y. (2022). Tangeretin: A Biologically Potential Citrus Flavone. Bentham Science Publisher. Retrieved from [Link]

-

Toledo, R., et al. (2024). An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities. European Food Research and Technology. Retrieved from [Link]

-

Wang, Y., et al. (2025). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. RSC Publishing. Retrieved from [Link]

-

Wang, Y., & Lee, H. (n.d.). In vitro study of polymethoxyflavones (PMFs) from orange peel for their potential to inhibit trimethylamine (TMA) and trimethylamine-N-oxide (TMAO)-producing enzymes and reduce TMA/TMAO production. American Chemical Society. Retrieved from [Link]

-

Wang, Y., et al. (2025). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. RSC Publishing. Retrieved from [Link]

-

Nakashima, T., & Takayanagi, H. (2025). Polymethoxyflavones and Bone Metabolism. Molecules. Retrieved from [Link]

-

Rollo, V., et al. (2024). Bioguided Identification of Polymethoxyflavones as Novel Vascular CaV1.2 Channel Blockers from Citrus Peel. Molecules. Retrieved from [Link]

-

Wang, Y., et al. (2025). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. ResearchGate. Retrieved from [Link]

-

Wu, T., et al. (2020). Beneficial Regulatory Effects of Polymethoxyflavone—Rich Fraction from Ougan (Citrus reticulata cv. Suavissima) Fruit on Gut Microbiota and Identification of Its Intestinal Metabolites in Mice. Molecules. Retrieved from [Link]

Sources

- 1. fda.gov.tw [fda.gov.tw]

- 2. Anti-inflammatory effects of polymethoxyflavones from citrus peels: a review | Journal of Food Bioactives [isnff-jfb.com]

- 3. View of Anti-inflammatory effects of polymethoxyflavones from citrus peels: a review | Journal of Food Bioactives [isnff-jfb.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review[v1] | Preprints.org [preprints.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer activities of citrus peel polymethoxyflavones related to angiogenesis and others - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. eurekaselect.com [eurekaselect.com]

- 18. globalsciencebooks.info [globalsciencebooks.info]

- 19. Frontiers | Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer [frontiersin.org]

- 20. mdpi.com [mdpi.com]

- 21. econtent.hogrefe.com [econtent.hogrefe.com]

- 22. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Elucidation of 3,5-Dihydroxy-6,7,8-trimethoxyflavone

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Rigorous Structural Characterization

In the realm of natural product chemistry and drug discovery, the unambiguous structural elucidation of a bioactive molecule is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of promising therapeutic leads. This guide provides a comprehensive technical overview of the spectroscopic data for 3,5-Dihydroxy-6,7,8-trimethoxyflavone, a polymethoxyflavone with demonstrated cytotoxic activity against various cancer cell lines.[1] As a Senior Application Scientist, my objective is to not only present the spectral data but to also instill a deeper understanding of the experimental rationale and the logic of spectral interpretation, thereby empowering researchers to confidently identify and characterize this and similar flavonoid scaffolds.

This document is structured to provide a holistic understanding of the spectroscopic fingerprint of 3,5-Dihydroxy-6,7,8-trimethoxyflavone, moving from foundational principles to detailed data analysis. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, demonstrating how these techniques synergistically contribute to the unequivocal confirmation of the molecule's structure.

Molecular Identity and Structural Framework

Before delving into the spectroscopic data, it is essential to establish the fundamental properties of the target molecule.

| Property | Value | Source |

| IUPAC Name | 3,5-dihydroxy-6,7,8-trimethoxy-2-phenylchromen-4-one | PubChem[2] |

| CAS Number | 14221-65-9 | BenchChem[1] |

| Molecular Formula | C₁₈H₁₆O₇ | PubChem[2] |

| Molecular Weight | 344.3 g/mol | BenchChem[1] |

The structural framework of 3,5-Dihydroxy-6,7,8-trimethoxyflavone is a flavone core, characterized by a three-ring system (A, B, and C rings). The specific substitution pattern, with two hydroxyl groups and three methoxy groups, dictates its unique chemical and biological properties.

Figure 1: Chemical structure of 3,5-Dihydroxy-6,7,8-trimethoxyflavone with atom numbering.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation Blueprint

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. For flavonoids like 3,5-Dihydroxy-6,7,8-trimethoxyflavone, soft ionization techniques such as Electrospray Ionization (ESI) are preferred as they typically produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, directly providing the molecular weight.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecule, which allows for the determination of its elemental composition with high confidence.

Table 2: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Source |

| [M+H]⁺ | 345.0974 | Predicted | |

| [M-H]⁻ | 343.0818 | Predicted | |

| [M]⁺ | 344.0896 | 344.09 | [1] |

Note: Experimentally observed HRMS data is not available in the reviewed literature. The GC-MS data shows a molecular ion peak at m/z 344.09, corresponding to the molecular formula C₁₈H₁₆O₇.[1]

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) involves the fragmentation of the precursor ion (e.g., [M+H]⁺) to generate product ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information about the location of substituents on the flavonoid core.

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 345)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Interpretation |

| 345 | 330 | CH₃ | Loss of a methyl radical from a methoxy group. |

| 345 | 317 | CO | Loss of carbon monoxide from the C-ring. |

| 330 | 302 | CO | Subsequent loss of carbon monoxide from the [M+H-CH₃]⁺ ion. |

| 345 | Varies | Varies | Retro-Diels-Alder (rDA) fragmentation of the C-ring, providing information on the A and B rings. |

Note: This fragmentation data is predictive and based on common fragmentation pathways of flavonoids.

Figure 2: Generalized workflow for tandem mass spectrometry (MS/MS) analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C nuclei, the precise connectivity and stereochemistry of a molecule can be determined.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Table 4: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Integration | Assignment |

| H-2'/6' | 8.25 | m | 2H | B-ring | |

| H-3'/4'/5' | 7.52-7.48 | m | 3H | B-ring | |

| 6-OCH₃ | 4.10 | s | 3H | Methoxy group | |

| 7-OCH₃ | 3.96 | s | 3H | Methoxy group | |

| 8-OCH₃ | 3.94 | s | 3H | Methoxy group | |

| 5-OH | broad s | 1H | Hydroxyl group | ||

| 3-OH | broad s | 1H | Hydroxyl group |

Data obtained from the analysis of 3,5-dihydroxy-6,7,8-trimethoxyflavone isolated from Helichrysum aureonitens.[1]

Interpretation:

-

The signals in the aromatic region (δ 7.48-8.25 ppm) are characteristic of the protons on the unsubstituted B-ring. The multiplet pattern arises from the coupling between these protons.

-

The three distinct singlets at δ 4.10, 3.96, and 3.94 ppm, each integrating to three protons, are indicative of three methoxy groups in different chemical environments.

-

The absence of any signals in the typical region for A-ring protons (around δ 6.0-7.0 ppm) confirms that the A-ring is fully substituted.[1]

-

The broad singlets for the hydroxyl groups are typical and their chemical shifts can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

Table 5: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C-4 | 176.10 | Carbonyl |

| C-2 | 147.88 | |

| C-7 | 145.25 | |

| C-5 | 136.44 | |

| C-9 | 130.83 | |

| C-1' | 130.49 | |

| C-4' | 130.02 | |

| C-2'/6' | 128.74 | |

| C-3'/5' | 127.72 | |

| C-3 | 71.83 | |

| 8-OCH₃ | 62.09 | Methoxy |

| 7-OCH₃ | 61.72 | Methoxy |

| 6-OCH₃ | 61.18 | Methoxy |

Data obtained from the analysis of 3,5-dihydroxy-6,7,8-trimethoxyflavone isolated from Helichrysum aureonitens. Note: Not all carbon signals were reported in the source.[1]

Interpretation:

-

The downfield signal at δ 176.10 ppm is characteristic of the C-4 carbonyl carbon.

-

The signals for the methoxy carbons appear in the expected region (δ 61-62 ppm). The slight difference in their chemical shifts confirms their distinct electronic environments.

-

The remaining signals in the aromatic region correspond to the carbons of the A and B rings.

Figure 3: Logical flow of NMR data interpretation for structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the flavonoid. The spectrum typically shows two main absorption bands, Band I and Band II.

-

Band I (300-380 nm): Arises from the cinnamoyl system (B-ring conjugated with the C-ring carbonyl).

-

Band II (240-280 nm): Arises from the benzoyl system (A-ring).

The exact position of these bands is influenced by the substitution pattern on the flavonoid skeleton. While the specific UV-Vis spectrum for 3,5-Dihydroxy-6,7,8-trimethoxyflavone is not detailed in the available literature, the use of shift reagents can provide valuable structural information.

Table 6: Expected UV-Vis Spectral Shifts with Diagnostic Reagents

| Reagent | Effect | Interpretation |

| NaOMe | Bathochromic shift of Band I | Indicates a free 3- or 4'-hydroxyl group. |

| AlCl₃ | Bathochromic shift of Band I | Indicates a 5-hydroxyl group. |

| AlCl₃/HCl | Stable AlCl₃ shift | Confirms a 5-hydroxyl group. |

| NaOAc | Bathochromic shift of Band II | Indicates a free 7-hydroxyl group. |

| NaOAc/H₃BO₃ | Bathochromic shift of Band I | Indicates the presence of an o-dihydroxy system. |

For 3,5-Dihydroxy-6,7,8-trimethoxyflavone, a significant bathochromic shift of Band I with AlCl₃ would be expected due to the 5-hydroxyl group. A shift with NaOMe would also be anticipated due to the acidic 3-hydroxyl group.

Experimental Protocols: A Guide to Data Acquisition

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. It is imperative to note that specific instrument parameters should be optimized for each sample and instrument.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignment.

-

Protocol 2: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to promote ionization.

-

Infusion and Analysis: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

Data Acquisition: Acquire the full scan mass spectrum in both positive and negative ion modes to determine the molecular weight. For MS/MS analysis, select the molecular ion as the precursor and apply collision energy to induce fragmentation.

Protocol 3: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in methanol. Dilute the stock solution to an appropriate concentration to obtain an absorbance reading between 0.2 and 0.8.

-

Spectral Acquisition:

-

Record the UV-Vis spectrum from 200 to 500 nm using methanol as a blank.

-

To use shift reagents, add a small amount of the reagent (e.g., a drop of 5% AlCl₃ in methanol) to the cuvette, mix well, and record the spectrum again after a short incubation period.

-

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of 3,5-Dihydroxy-6,7,8-trimethoxyflavone serves as a compelling case study in the power of a multi-technique spectroscopic approach. While each technique provides a unique piece of the structural puzzle, it is the synergistic integration of MS, NMR, and UV-Vis data that affords the unequivocal confirmation of the molecular architecture. This guide has provided not only the available spectroscopic data for this important flavonoid but also the underlying principles and experimental considerations necessary for its rigorous characterization. It is our hope that this comprehensive overview will serve as a valuable resource for researchers in their quest to unlock the therapeutic potential of this and other natural products.

References

-

Süzgeç, S., Meriçli, A. H., Houghton, P. J., & Çubukçu, B. (2005). Flavonoids of Helichrysum compactum and their antioxidant and antibacterial activity. Fitoterapia, 76(2), 269–272. [Link][3]

-

Xiong, H. P., Wu, Z. J., Chen, F. T., & Chen, W. S. (2009). 5,7-Dihydroxy-3,6,8-trimethoxyflavone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3276–o3277. [Link][4][5]

-

Biosynthesis and bioactivities of metal nanoparticles mediated by Helichrysum aureonitens. Journal of Nanobiotechnology. [Link][1]

-

3,5-Dihydroxy-6,7,8-trimethoxyflavone. PubChem. [Link][2][6]

Sources

- 1. 3,5-Dihydroxy-6,7,8-trimethoxyflavone|Research Use Only [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. Flavonoids of Helichrysum compactum and their antioxidant and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5,7-Dihydr-oxy-3,6,8-trimethoxy-flavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,5-Dihydroxy-6,7,8-trimethoxyflavone | C18H16O7 | CID 5379262 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Silico Prediction of 3,5-Dihydroxy-6,7,8-trimethoxyflavone Bioactivity

Content Type: Technical Whitepaper & Protocol Guide Subject: Computational Drug Discovery / Phytochemistry Molecule ID: 3,5-Dihydroxy-6,7,8-trimethoxyflavone (Synonyms: Achyrocline B, Flavone B)[1]

Executive Summary

This technical guide outlines a rigorous in silico framework for evaluating the bioactivity of 3,5-Dihydroxy-6,7,8-trimethoxyflavone (DTF) . A polymethoxylated flavonoid found in Achyrocline and Gnaphalium species, DTF has recently emerged as a chemosensitizer that synergizes with 5-fluorouracil (5-Fu) in colorectal cancer treatment.

Unlike generic screening protocols, this guide focuses on the specific structural moieties of DTF—the C3/C5 hydroxyls (hydrogen bond donors) and the C6/C7/C8 methoxy cluster (lipophilic shield). We present a validated workflow combining Density Functional Theory (DFT) optimization, molecular docking against extrinsic apoptotic targets, and Molecular Dynamics (MD) simulations to predict stability and mechanism of action.

Part 1: Chemical Space & Structural Significance

Structural Activity Relationship (SAR)

The bioactivity of DTF is dictated by two competing structural domains:

-

The Hydrophilic Core (3,5-OH): The C5-OH forms an intramolecular hydrogen bond with the C4-carbonyl, locking the A/C ring conformation. The C3-OH is the primary "warhead" for hydrogen bonding with active site residues (e.g., catalytic dyads in proteases).

-

The Lipophilic Shield (6,7,8-OMe): The trimethoxy cluster at positions 6, 7, and 8 significantly increases lipophilicity (

) compared to poly-hydroxy analogs like quercetin. This modification enhances metabolic stability by blocking glucuronidation sites and improves Blood-Brain Barrier (BBB) permeability.

Target Hypothesis

Recent in vitro studies indicate DTF triggers apoptosis via the extrinsic pathway (upregulation of ERK/c-JUN) [1].[2] Therefore, this in silico guide prioritizes the Death Receptor 5 (DR5) and Caspase-8 signaling complex over generic antioxidant targets.

Part 2: Computational Workflow (The Core)

The following diagram illustrates the integrated pipeline, moving from quantum mechanical preparation to dynamic simulation.

Caption: Integrated computational pipeline for DTF bioactivity prediction. Colors denote processing stages: Blue (Input/Sim), Green (Opt/Analysis), Red (Target), Yellow (Docking).

Part 3: Experimental Protocols

Phase 1: Ligand & Protein Preparation

Objective: Correct bond orders and protonation states are critical. Standard force fields often miscalculate the planarity of the flavonoid B-ring.

-

Ligand Optimization (DFT):

-

Software: Gaussian 16 or ORCA (Open Source).

-

Method: B3LYP functional with 6-31G* basis set.

-

Rationale: DFT calculation ensures the global minimum conformer is used, particularly the torsion angle between the B-ring and the Chromone core.

-

Output: Save optimized geometry as .pdb or .mol2.

-

-

Target Preparation:

-

Target: Human Caspase-8 (PDB ID: 3K7E ).

-

Tool: UCSF Chimera / AutoDock Tools (ADT).

-

Protocol:

-

Remove water molecules and co-crystallized inhibitors.

-

Add polar hydrogens (Kollman charges).

-

Compute Gasteiger charges.

-

Crucial Step: Define the Grid Box centered on the active site Cys360. Box size:

Å (spacing 0.375 Å).

-

-

Phase 2: Molecular Docking (AutoDock Vina)

Objective: Predict binding affinity (

-

Command Line Execution:

-

Interpretation:

-

Affinity: A score

kcal/mol suggests significant bioactivity.[3] -

Interaction Check: Look for H-bonds between DTF C3-OH/C5-OH and the catalytic dyad (Cys360/His317).

-

Phase 3: Molecular Dynamics (GROMACS)

Objective: Verify that the "Lipophilic Shield" (methoxy groups) stabilizes the complex in a solvated environment over time.

-

System Setup:

-

Topology: Generate ligand topology using LigParGen (OPLS-AA force field).

-

Solvation: TIP3P water model in a cubic box (1.0 nm buffer).

-

Neutralization: Add Na+/Cl- ions to 0.15 M.

-

-

Simulation Protocol:

-

Minimization: Steepest descent (50,000 steps).

-

Equilibration: NVT (100 ps) followed by NPT (100 ps) to stabilize temperature (300K) and pressure (1 bar).

-

Production Run: 100 ns simulation.

-

-

Analysis: Calculate Root Mean Square Deviation (RMSD). If the ligand RMSD fluctuates

nm after equilibrium, the binding is unstable.

Part 4: ADMET & Pharmacokinetic Profiling

Using SwissADME , we analyze the specific impact of the trimethoxy pattern.

| Property | Predicted Value | Interpretation for DTF |

| Lipophilicity (Log | 2.85 | Highly favorable for membrane penetration. |

| TPSA | ~90 Ų | < 140 Ų, indicating high oral bioavailability. |

| BBB Permeant | Yes | The 6,7,8-methoxy groups mask polar surface, facilitating brain entry (unlike Quercetin). |

| P-gp Substrate | No | Unlikely to be pumped out by multidrug resistance proteins. |

| CYP Inhibition | CYP1A2, CYP2C9 | Potential for drug-drug interactions (caution with warfarin). |

Part 5: Mechanistic Visualization (Apoptosis Pathway)

Based on the docking hypothesis and literature [1], DTF likely sensitizes cells to apoptosis via the extrinsic pathway.

Caption: Proposed extrinsic apoptotic signaling cascade triggered by DTF interaction with Death Receptors/Caspase-8.

References

-

Cartwright, B. M., et al. (2023). Achyrocline B (3,5 dihydroxy-6,7,8-trimethoxyflavone) synergizes with 5-fluorouracil allowing for dose reduction and reduced off-target toxicity in the treatment of colonic and pancreatic cancers.[1][4] Biomedicine & Pharmacotherapy, 167, 115546.[1][4] Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

-

Daina, A., Michielin, O., & Zoete, V. (2017).[5] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[5] Scientific Reports, 7, 42717.[5] Link[5]

-

Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. Link

-

Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. Link

Sources

- 1. Achyrocline B (3,5 dihydroxy-6,7,8-trimethoxyflavone) synergizes with 5-fluorouracil allowing for dose reduction and reduced off-target toxicity in the treatment of colonic and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. easpublisher.com [easpublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative evaluation of flavonoids reveals the superiority and promising inhibition activity of silibinin against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 3,5-Dihydroxy-6,7,8-trimethoxyflavone (Gardenin D) as a Chemical Probe

Executive Summary

3,5-Dihydroxy-6,7,8-trimethoxyflavone , commonly known as Gardenin D , is a naturally occurring polymethoxyflavone (PMF) distinct for its specific pro-apoptotic activity in poorly differentiated, aggressive carcinoma cell lines. Unlike broad-spectrum cytotoxic agents, this compound acts as a precise chemical probe for the extrinsic apoptotic pathway via the selective upregulation of phosphorylated ERK and c-JUN (Ser73) , independent of AKT signaling.

This guide details the physicochemical properties, mechanistic basis, and standardized protocols for utilizing Gardenin D to interrogate differentiation-specific apoptotic signaling and polymethoxyflavone metabolism.

Chemical Identity & Properties

| Property | Detail |

| IUPAC Name | 3,5-dihydroxy-6,7,8-trimethoxy-2-phenylchromen-4-one |

| Common Name | Gardenin D |

| Synonyms | Flavone B; 5-Desmethylnobiletin (structural isomer note*) |

| CAS Number | 29202-00-4 |

| Molecular Formula | C₁₈H₁₆O₇ |

| Molecular Weight | 344.32 g/mol |

| Solubility | Soluble in DMSO (>10 mM), Acetone, Chloroform. Insoluble in water. |

| Appearance | Yellow crystalline powder |

*Note: Ensure distinction from 5-hydroxy-3,6,7,8-tetramethoxyflavone during procurement.

Mechanism of Action: The ERK/c-JUN Axis

The utility of Gardenin D as a probe lies in its ability to trigger "differentiation-dependent" apoptosis. In highly tumorigenic, poorly differentiated cells (e.g., HCT 116 colon carcinoma, MIA PaCa pancreatic carcinoma), it induces cell death through a distinct signaling cascade:

-

Kinase Activation: Rapid phosphorylation of ERK1/2 (Thr202/Tyr204) and c-JUN (Ser73).

-

Transcription Factor Modulation: Activated c-JUN translocates to the nucleus, promoting the expression of death ligands (e.g., FasL, TNF-α).

-

Extrinsic Pathway Initiation: Ligand binding triggers the Death Receptor (DR) complex, recruiting FADD and activating Caspase-8 .[1]

-

Execution: Caspase-8 activates Caspase-3, leading to apoptosis.[1]

-

AKT Independence: Unlike many flavonoid-induced pathways, this mechanism proceeds without altering AKT phosphorylation, making it a valuable control probe for dissecting PI3K/AKT-independent survival pathways.

Mechanistic Pathway Diagram[2]

Caption: Gardenin D induces apoptosis via the ERK/c-JUN axis, triggering the extrinsic death receptor pathway independent of AKT signaling.[2]

Experimental Protocols

Reagent Preparation & Storage

Objective: Create a stable stock solution to prevent precipitation and degradation.

-

Solvent: Use sterile, cell-culture grade DMSO (Dimethyl Sulfoxide) .

-

Concentration: Prepare a 10 mM or 50 mM stock .

-

Calculation: To make 1 mL of 50 mM stock, dissolve 17.22 mg of powder in 1 mL DMSO.

-

-

Dissolution: Vortex vigorously for 1 minute. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

Aliquot & Store: Dispense into light-protective amber tubes (20-50 µL aliquots). Store at -80°C (stable for 6 months) or -20°C (stable for 1 month). Avoid repeated freeze-thaw cycles.

Cell Viability Screening (Differentiation Selectivity)

Objective: Determine the IC50 and verify selective toxicity against poorly differentiated cells.

Materials:

-

Target Cells: HCT 116 (Colon) or MIA PaCa-2 (Pancreas).

-

Control Cells: Differentiated epithelial cells (e.g., Caco-2) or normal fibroblasts.

-

Assay: MTT, MTS, or CCK-8 reagent.

Protocol:

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours.

-

Treatment: Prepare serial dilutions of Gardenin D in complete media (0, 5, 10, 25, 50, 100 µM).

-

Critical: Maintain final DMSO concentration < 0.5% in all wells.

-

-

Incubation: Treat cells for 48 to 72 hours .

-

Readout: Add detection reagent (e.g., 10 µL CCK-8), incubate for 2-4 hours, and measure absorbance at 450 nm.

-

Analysis: Plot dose-response curves.

-

Expected Result: IC50 for HCT 116 should be significantly lower (~10-30 µM) than for control cells (>100 µM).

-

Mechanistic Validation: Western Blotting[5]

Objective: Confirm the probe is acting via the specific ERK/c-JUN pathway.

Protocol:

-

Treatment: Treat cells with 25 µM Gardenin D for distinct time points: 0, 3, 6, 12, and 24 hours.

-

Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors (Sodium Orthovanadate, NaF).

-

Antibodies:

-

Primary: Anti-p-ERK1/2 (Thr202/Tyr204), Anti-p-c-JUN (Ser73), Anti-Caspase-8 (cleaved), Anti-AKT (total and p-Ser473 as negative control).

-

Loading Control: GAPDH or

-Actin.

-

-

Interpretation:

-

Positive Hit: Strong increase in p-ERK and p-c-JUN starting at 3-6 hours. Appearance of cleaved Caspase-8 at 12-24 hours.

-

Negative Control: p-AKT levels should remain stable relative to total AKT.

-

Apoptosis Confirmation: Annexin V/PI Flow Cytometry[6]

Objective: Distinguish between apoptosis (mechanism of interest) and necrosis.

-

Treatment: Treat

cells with IC50 concentration of Gardenin D for 24 hours. -

Harvesting: Collect media (floating cells) and trypsinize adherent cells. Combine.

-

Staining: Wash with cold PBS. Resuspend in 1X Annexin Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Analysis: Analyze on a flow cytometer within 1 hour.

-

Q4 (Annexin+/PI-): Early Apoptosis (Primary mechanism).

-

Q2 (Annexin+/PI+): Late Apoptosis.[3]

-

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Precipitation in Media | Concentration too high or cold media used. | Dilute stock in warm media (37°C) dropwise while vortexing. Do not exceed 100 µM. |

| No Apoptosis Observed | Cell line is highly differentiated or lacks specific Death Receptors. | Verify expression of Fas/TNF receptors in your cell line. Switch to HCT 116 or MIA PaCa-2. |

| High Background Toxicity | DMSO concentration > 0.5%. | Include a "Vehicle Control" (DMSO only) to normalize data. |

| Weak Western Signal | Phosphatase activity during lysis. | Ensure lysis buffer is fresh and contains adequate phosphatase inhibitors. Keep lysates on ice. |

References

-

BenchChem. (2025).[4] 3,5-Dihydroxy-6,7,8-trimethoxyflavone: Mechanisms of Action and Technical Data.Link

-

PubChem. (2025). Compound Summary: Gardenin D (CID 3080750). National Library of Medicine. Link

-

ChemFaces. (2024). Gardenin D Datasheet and Biological Activity.[5]Link

-

MedChemExpress. (2024). Gardenin D: Product Information and Protocols.Link

-

Pan, M. H., et al. (2007). 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone induces apoptosis through reactive oxygen species production...[6] Journal of Agricultural and Food Chemistry.[7] (Contextual reference for PMF apoptosis mechanisms). Link

-

Hsu, Y. L., et al. (2010).[7] Tricetin, a dietary flavonoid, induces apoptosis through the reactive oxygen species/c-Jun NH2-terminal kinase pathway...[7] Journal of Agricultural and Food Chemistry.[7] (Mechanistic parallel for flavonoid-induced JNK/c-Jun signaling). Link

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Compound 17 Inhibits Lung Cancer Progression via Inducing Cellular Apoptosis and Blocking TNF Signaling Pathway Activation [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. 3,5-Dihydroxy-4',7-dimethoxyflavone | CAS:15486-33-6 | Manufacturer ChemFaces [chemfaces.com]

- 6. 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone induces apoptosis through reactive oxygen species production, growth arrest and DNA damage-inducible gene 153 expression, and caspase activation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tricetin, a dietary flavonoid, induces apoptosis through the reactive oxygen species/c-Jun NH2-terminal kinase pathway in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Oral Formulation Strategies for 3,5-Dihydroxy-6,7,8-trimethoxyflavone

Executive Summary

3,5-Dihydroxy-6,7,8-trimethoxyflavone (DTMF) is a bioactive polymethoxylated flavone (PMF) exhibiting potent antiproliferative activity, particularly against poorly differentiated carcinoma cell lines (e.g., HCT-116, MIA PaCa-2).[1][2] Despite its therapeutic potential, DTMF presents significant oral delivery challenges typical of lipophilic flavonoids: poor aqueous solubility (BCS Class II) and susceptibility to extensive first-pass metabolism (glucuronidation at the C3-OH and C5-OH positions).[1][2]

This guide details two validated formulation protocols designed to overcome these barriers:

-

Self-Microemulsifying Drug Delivery System (SMEDDS): To enhance solubility and promote lymphatic transport.[1][2]

-

Amorphous Solid Dispersion (ASD): To improve dissolution rates via crystal lattice disruption.[1][2]

Compound Profile & Pre-formulation Assessment[4]

Before initiating formulation, the physicochemical baseline must be established.[2]

| Property | Value / Characteristic | Implication for Formulation |

| Molecular Weight | 344.3 g/mol | Favorable for absorption (<500 Da).[1][2] |

| LogP | ~2.9 - 3.1 (Predicted) | Highly lipophilic; ideal for lipid-based systems.[1][2] |

| pKa | ~6.5 (3-OH), ~8.5 (5-OH) | Ionizable at intestinal pH; pH-dependent solubility.[1][2] |

| Solubility (Water) | < 10 µg/mL | Rate-limiting step for absorption.[1][2] |

| Metabolic Liability | High (Phase II) | C3 and C5 hydroxyls are prime targets for UGTs.[1][2] |

Pre-formulation Workflow: Solubility Profiling

Objective: Determine the saturation solubility of DTMF in various lipid excipients to select the optimal oil phase for SMEDDS.[2]

Protocol:

-

Preparation: Add excess DTMF (approx. 50 mg) to 1 mL of selected vehicles in glass vials.

-

Equilibration: Vortex for 5 mins, then shake at 37°C for 72 hours.

-

Separation: Centrifuge at 10,000 rpm for 15 mins.

-

Quantification: Dilute supernatant with Methanol and analyze via HPLC (C18 column, MeOH:Water 70:30, UV 340 nm).

Formulation Strategy Logic

The following decision tree illustrates the logic used to select the SMEDDS and ASD protocols based on the compound's properties.

Figure 1: Decision workflow for selecting formulation strategies based on DTMF physicochemical properties.

Protocol A: Self-Microemulsifying Drug Delivery System (SMEDDS)

Rationale: SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water microemulsions upon contact with GI fluids.[1][2] This is the gold standard for PMFs as it recruits chylomicron transport, bypassing hepatic first-pass metabolism.[1][2]

Materials

-

Oil Phase: Capryol 90 (Propylene glycol monocaprylate) - Solubilizer[1][2]

-

Surfactant: Cremophor RH40 (Polyoxyl 40 hydrogenated castor oil) - Emulsifier[1][2]

-

Co-surfactant: Transcutol P (Diethylene glycol monoethyl ether) - Cosolvent[1][2]